N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structural features, including a triazole ring, a cyclopropyl group, and a nitrophenyl moiety, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Attachment of the Nitrophenyl Moiety: The nitrophenyl group can be attached via a nucleophilic aromatic substitution reaction, where a nitro-substituted aromatic compound reacts with a suitable nucleophile.
Final Coupling Reaction: The final step involves coupling the triazole derivative with the nitrophenyl moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors due to its unique structural features.
Biology: Study of its biological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: Exploration of its potential as a building block for designing novel materials with specific electronic or optical properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the triazole ring and nitrophenyl moiety, allow it to bind to active sites or allosteric sites of target proteins, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
N-(4-chloro-3-nitrophenyl)-2-(methylthio)acetamide: Similar structure but with a methylthio group instead of the triazole and cyclopropyl groups.
N-(4-chloro-3-nitrophenyl)-2-(phenylthio)acetamide: Similar structure but with a phenylthio group instead of the triazole and cyclopropyl groups.
N-(4-chloro-3-nitrophenyl)-2-(ethylthio)acetamide: Similar structure but with an ethylthio group instead of the triazole and cyclopropyl groups.
Uniqueness: The uniqueness of N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide lies in its combination of structural features, including the triazole ring, cyclopropyl group, and nitrophenyl moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[[4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3S/c1-3-27-21(17-11-16(17)14-6-4-13(2)5-7-14)25-26-22(27)32-12-20(29)24-15-8-9-18(23)19(10-15)28(30)31/h4-10,16-17H,3,11-12H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUUXRFAZZHYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3CC3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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